2-Oxobutanoic acid
2-Oxobutanoic acid
2-oxobutanoic acid is a 2-oxo monocarboxylic acid that is the 2-oxo derivative of butanoic acid. It is a 2-oxo monocarboxylic acid and a short-chain fatty acid. It derives from a butyric acid. It is a conjugate acid of a 2-oxobutanoate.
3-Methyl pyruvic acid, also known as alpha-ketobutyric acid or 2-oxobutyric acid, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. 3-Methyl pyruvic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). 3-Methyl pyruvic acid has been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, 3-methyl pyruvic acid is primarily located in the cytoplasm. 3-Methyl pyruvic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 3-methyl pyruvic acid is involved in the methionine metabolism pathway, the selenoamino acid metabolism pathway, the glycine and serine metabolism pathway, and the threonine and 2-oxobutanoate degradation pathway. 3-Methyl pyruvic acid is also involved in several metabolic disorders, some of which include S-adenosylhomocysteine (sah) hydrolase deficiency, homocystinuria, cystathionine beta-synthase deficiency, the NON ketotic hyperglycinemia pathway, and the hypermethioninemia pathway. Outside of the human body, 3-methyl pyruvic acid can be found in a number of food items such as dock, common persimmon, nutmeg, and common pea. This makes 3-methyl pyruvic acid a potential biomarker for the consumption of these food products.
3-Methyl pyruvic acid, also known as alpha-ketobutyric acid or 2-oxobutyric acid, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. 3-Methyl pyruvic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). 3-Methyl pyruvic acid has been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, 3-methyl pyruvic acid is primarily located in the cytoplasm. 3-Methyl pyruvic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 3-methyl pyruvic acid is involved in the methionine metabolism pathway, the selenoamino acid metabolism pathway, the glycine and serine metabolism pathway, and the threonine and 2-oxobutanoate degradation pathway. 3-Methyl pyruvic acid is also involved in several metabolic disorders, some of which include S-adenosylhomocysteine (sah) hydrolase deficiency, homocystinuria, cystathionine beta-synthase deficiency, the NON ketotic hyperglycinemia pathway, and the hypermethioninemia pathway. Outside of the human body, 3-methyl pyruvic acid can be found in a number of food items such as dock, common persimmon, nutmeg, and common pea. This makes 3-methyl pyruvic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
600-18-0
VCID:
VC20794954
InChI:
InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7)
SMILES:
CCC(=O)C(=O)O
Molecular Formula:
C4H6O3
Molecular Weight:
102.09 g/mol
2-Oxobutanoic acid
CAS No.: 600-18-0
Cat. No.: VC20794954
Molecular Formula: C4H6O3
Molecular Weight: 102.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-oxobutanoic acid is a 2-oxo monocarboxylic acid that is the 2-oxo derivative of butanoic acid. It is a 2-oxo monocarboxylic acid and a short-chain fatty acid. It derives from a butyric acid. It is a conjugate acid of a 2-oxobutanoate. 3-Methyl pyruvic acid, also known as alpha-ketobutyric acid or 2-oxobutyric acid, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. 3-Methyl pyruvic acid exists as a solid, soluble (in water), and a weakly acidic compound (based on its pKa). 3-Methyl pyruvic acid has been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Within the cell, 3-methyl pyruvic acid is primarily located in the cytoplasm. 3-Methyl pyruvic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 3-methyl pyruvic acid is involved in the methionine metabolism pathway, the selenoamino acid metabolism pathway, the glycine and serine metabolism pathway, and the threonine and 2-oxobutanoate degradation pathway. 3-Methyl pyruvic acid is also involved in several metabolic disorders, some of which include S-adenosylhomocysteine (sah) hydrolase deficiency, homocystinuria, cystathionine beta-synthase deficiency, the NON ketotic hyperglycinemia pathway, and the hypermethioninemia pathway. Outside of the human body, 3-methyl pyruvic acid can be found in a number of food items such as dock, common persimmon, nutmeg, and common pea. This makes 3-methyl pyruvic acid a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 600-18-0 |
| Molecular Formula | C4H6O3 |
| Molecular Weight | 102.09 g/mol |
| IUPAC Name | 2-oxobutanoic acid |
| Standard InChI | InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2H2,1H3,(H,6,7) |
| Standard InChI Key | TYEYBOSBBBHJIV-UHFFFAOYSA-N |
| SMILES | CCC(=O)C(=O)O |
| Canonical SMILES | CCC(=O)C(=O)O |
| Melting Point | 33 °C 33.0 °C Mp 31-32 ° 33°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator